3-Chloro-2-hydroxypropanamide chemical structure and properties
3-Chloro-2-hydroxypropanamide chemical structure and properties
An In-Depth Technical Guide to 3-Chloro-2-hydroxypropanamide: Structure, Properties, and Synthetic Relevance
Introduction
3-Chloro-2-hydroxypropanamide is a functionalized small molecule of significant interest to researchers and scientists in the fields of organic synthesis and drug development. Its structure, incorporating a reactive chlorine atom, a hydroxyl group, and an amide, makes it a versatile building block for the synthesis of more complex molecules. The presence of a chlorine atom, in particular, can be leveraged to introduce a variety of other functional groups, a common strategy in the development of new pharmaceutical agents. The introduction of chlorine into a molecule can modify its biological profile, sometimes leading to enhanced lipophilicity, potency, and favorable pharmacokinetic properties[1][2]. This guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 3-Chloro-2-hydroxypropanamide, with a focus on its relevance to the scientific research and drug development community.
Chemical Structure and Physicochemical Properties
The chemical structure of 3-Chloro-2-hydroxypropanamide consists of a three-carbon propanamide backbone. A chlorine atom is attached to the third carbon, and a hydroxyl group is attached to the second carbon. The presence of a chiral center at the second carbon means that this compound can exist as two enantiomers, (2R)-2-chloro-3-hydroxypropanamide and (2S)-2-chloro-3-hydroxypropanamide[3].
Structural Diagram
Caption: Chemical structure of 3-Chloro-2-hydroxypropanamide.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₃H₆ClNO₂ | PubChem[3] |
| Molecular Weight | 123.54 g/mol | PubChem[3] |
| IUPAC Name | (2R)-2-chloro-3-hydroxypropanamide | PubChem[3] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Expected to be soluble in water and polar organic solvents | Inferred |
| pKa | Data not available |
Synthesis and Reactivity
Potential Synthetic Routes
While a specific, detailed synthesis protocol for 3-Chloro-2-hydroxypropanamide is not widely published, a plausible synthetic route can be conceptualized based on established organic chemistry principles. A common approach would involve the use of a starting material that already contains some of the desired functional groups. For instance, a synthetic pathway could potentially begin with a derivative of glyceraldehyde or a similar three-carbon molecule.
A related compound, 3-chloro-2-hydroxypropyltrimethylammonium chloride, is synthesized from trimethylamine and allyl chloride, followed by a reaction with chlorine in water[4]. Another related synthesis is that of 3-chloro-2-hydroxypropanesulfonate, which can be prepared through the reaction of epichlorohydrin with sodium bisulfite[5]. These examples suggest that epichlorohydrin could be a key precursor for the synthesis of 3-Chloro-2-hydroxypropanamide as well.
Reactivity Profile
The reactivity of 3-Chloro-2-hydroxypropanamide is dictated by its functional groups:
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Alkyl Chloride: The primary chloride is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups at the C-3 position.
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Hydroxyl Group: The secondary alcohol can undergo oxidation to a ketone or can be involved in esterification or etherification reactions.
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Amide Group: The amide functionality is relatively stable but can be hydrolyzed under acidic or basic conditions.
Analytical Characterization
The characterization of 3-Chloro-2-hydroxypropanamide would rely on standard analytical techniques to confirm its structure and assess its purity.
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show distinct signals for the protons on the three-carbon backbone, with chemical shifts and splitting patterns influenced by the adjacent functional groups.
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¹³C NMR would provide signals for the three carbon atoms, with their chemical shifts indicating their chemical environment (e.g., the carbon bonded to chlorine would be downfield).
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Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the amide, and the C=O stretch of the amide.
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Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information. For related compounds like 3-chloro-1,2-propanediol, gas chromatography-mass spectrometry (GC-MS) is a common analytical method[6][7].
Chromatographic Methods
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High-Performance Liquid Chromatography (HPLC): HPLC would be a suitable method for assessing the purity of 3-Chloro-2-hydroxypropanamide and for monitoring reaction progress during its synthesis. A reversed-phase C18 column with a polar mobile phase would likely provide good separation[8].
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Gas Chromatography (GC): Given its relatively low molecular weight, GC could also be used for the analysis of this compound, potentially after derivatization to increase its volatility[6].
Applications in Research and Drug Development
The primary utility of 3-Chloro-2-hydroxypropanamide in a research and development setting is likely as a versatile chemical intermediate. Its bifunctional nature (a hydroxyl group and a reactive chloride) allows for sequential or orthogonal chemical modifications.
Role as a Synthetic Building Block
The chloro and hydroxyl groups provide handles for a variety of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules, including pharmaceutical intermediates and other fine chemicals. For example, the related compound 2-Amino-3-chloro-N-hydroxy-propanamide is an intermediate in the preparation of the antibiotic Cycloserine[9]. This suggests that 3-Chloro-2-hydroxypropanamide could similarly serve as a starting material for various bioactive compounds.
Potential in Medicinal Chemistry
The incorporation of a chlorine atom into a drug candidate can significantly alter its pharmacological properties. Chlorine can act as a bioisosteric replacement for other functional groups and can improve a drug's lipophilicity, potency, and pharmacokinetic profile[1]. There are over 250 FDA-approved drugs that contain chlorine, highlighting the importance of chlorinated compounds in medicine[2]. While there is no direct evidence of 3-Chloro-2-hydroxypropanamide itself being a drug, its structure makes it a candidate for derivatization in the search for new therapeutic agents. For instance, 3-hydroxy-propanamidines have been identified as a promising new class of antimalarial agents[10].
Biological Activity and Toxicology
Extrapolated Toxicological Profile
3-MCPD is a known food contaminant that is classified as "possibly carcinogenic to humans" (Group 2B) by the International Agency for Research on Cancer (IARC)[11]. It has been shown to have high acute oral and inhalation toxicity in animal studies[11]. Furthermore, it has been associated with reproductive toxicity and can cause damage to the kidneys and testes with repeated exposure[12][13].
Given the structural similarity, it is prudent to handle 3-Chloro-2-hydroxypropanamide with care and to assume it may have similar toxic properties until specific data becomes available.
Safety and Handling
Given the potential for toxicity, strict safety protocols should be followed when handling 3-Chloro-2-hydroxypropanamide.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety goggles, and a lab coat.
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Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust or vapors.
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Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
3-Chloro-2-hydroxypropanamide is a molecule with significant potential as a building block in organic synthesis, particularly in the context of drug discovery and development. Its combination of a reactive chlorine atom, a hydroxyl group, and an amide functional group makes it a versatile intermediate for the creation of more complex and potentially bioactive molecules. While specific experimental data on its properties and synthesis are limited in the public domain, its structural similarity to other well-studied compounds allows for a reasoned assessment of its likely characteristics and applications. As the demand for novel chemical entities in the pharmaceutical industry continues to grow, the utility of such functionalized small molecules is likely to increase.
References
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PubChem. 3-chloro-N-hydroxy-2,2-dimethylpropanamide. National Center for Biotechnology Information. Available from: [Link]
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ResearchGate. Synthesis process for 3-chloro-2-hydroxypropyl-trimethylanimonium chloride. Available from: [Link]
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PrepChem.com. Preparation of 3-Chloro-2-hydroxypropanesulfonic acid. Available from: [Link]
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PubChem. 3-Chloro-2-hydroxypropane-1-sulfonic acid. National Center for Biotechnology Information. Available from: [Link]
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ResearchGate. Reaction scheme for the synthesis of 3-chloro-2-hydroxypropanesulfonate. Available from: [Link]
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PubChem. (2R)-2-chloro-3-hydroxypropanamide. National Center for Biotechnology Information. Available from: [Link]
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INCHEM. 3-CHLORO-1,2-PROPANEDIOL (JECFA Food Additives Series 48). Available from: [Link]
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ResearchGate. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]
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Ataman Kimya. SODIUM 3-CHLORO-2-HYDROXYPROPANE SULFONATE. Available from: [Link]
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